molecular formula C11H8BrNS B8280556 3-Bromo-5-(phenylthio)pyridine CAS No. 284040-68-2

3-Bromo-5-(phenylthio)pyridine

Cat. No.: B8280556
CAS No.: 284040-68-2
M. Wt: 266.16 g/mol
InChI Key: JOLLPKXLNVQRNF-UHFFFAOYSA-N
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Description

3-Bromo-5-(phenylthio)pyridine is a brominated pyridine derivative featuring a phenylthio (-SPh) substituent at the 5-position. The phenylthio group enhances electron-withdrawing characteristics, influencing reactivity and electronic properties, which are critical for cross-coupling reactions and drug development .

Properties

CAS No.

284040-68-2

Molecular Formula

C11H8BrNS

Molecular Weight

266.16 g/mol

IUPAC Name

3-bromo-5-phenylsulfanylpyridine

InChI

InChI=1S/C11H8BrNS/c12-9-6-11(8-13-7-9)14-10-4-2-1-3-5-10/h1-8H

InChI Key

JOLLPKXLNVQRNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=CN=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The substituents at the 5-position of 3-bromopyridine derivatives significantly alter their properties:

Compound Substituent Key Properties/Applications Reference
3-Bromo-5-(phenylthio)pyridine -SPh (phenylthio) High electron-withdrawing effect; potential for Suzuki-Miyaura coupling; medicinal intermediates
3-Bromo-5-methoxypyridine -OCH₃ (methoxy) Electron-donating group; used in fine chemicals and pharmaceuticals (CAS 50720-12-2)
3-Bromo-5-(trifluoromethyl)pyridine -CF₃ (trifluoromethyl) Strong electron-withdrawing; enhances metabolic stability in drug candidates (CAS 436799-33-6)
3-Bromo-5-ethoxypyridine -OCH₂CH₃ (ethoxy) Moderate electron-donating; used in agrochemical synthesis (CAS 17117-17-8)
3-Bromo-5-(dimethoxymethyl)pyridine -CH(OCH₃)₂ Stabilizes intermediates; boiling point: 249.6°C (predicted)

Key Observations :

  • Electron-withdrawing groups (e.g., -SPh, -CF₃) increase reactivity in cross-coupling reactions, making these compounds valuable for constructing complex aromatic systems .
  • Electron-donating groups (e.g., -OCH₃) reduce electrophilicity but improve solubility, aiding in pharmaceutical formulations .

Spectroscopic and Computational Studies

Comparative studies on 3-bromo-5-(2,5-difluorophenyl)pyridine () and 3,5-bis(naphthalen-1-yl)pyridine reveal:

  • UV-Vis Spectroscopy : Electron-withdrawing substituents (e.g., -F, -SPh) redshift absorption maxima due to enhanced conjugation .
  • Nonlinear Optical (NLO) Properties: The difluorophenyl analog exhibits higher hyperpolarizability (β = 4.7 × 10⁻³⁰ esu) compared to naphthyl derivatives, suggesting utility in optoelectronics .
  • DFT Calculations : Substituents like -SPh and -CF₃ lower the HOMO-LUMO gap, increasing charge transfer efficiency .

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